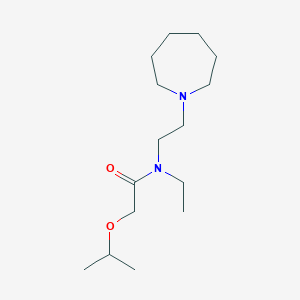![molecular formula C20H26O4 B3937028 1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B3937028.png)
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene
Descripción general
Descripción
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as DMB, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in various fields, including medicinal chemistry, cancer research, and drug discovery.
Mecanismo De Acción
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene acts as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to and activate or inhibit estrogen receptors in different tissues. This allows it to have tissue-specific effects, making it a potentially useful therapeutic agent for various conditions.
Biochemical and Physiological Effects:
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene has been shown to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been shown to have neuroprotective effects and to improve bone mineral density in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene in lab experiments is its selectivity for estrogen receptors, which allows for tissue-specific effects. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, one major limitation is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to translate its potential therapeutic benefits to clinical settings.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene, including:
1. Further studies on its safety and efficacy in human clinical trials, particularly for its potential applications in cancer treatment and osteoporosis.
2. Investigation of its potential applications in other areas, such as Alzheimer's disease and cardiovascular diseases.
3. Development of new analogs and derivatives of 1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene with improved potency and selectivity.
4. Exploration of its potential as a therapeutic agent in combination with other drugs or treatment modalities.
5. Investigation of its potential as a chemopreventive agent for various types of cancer.
In conclusion, 1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene is a promising compound with potential applications in various fields, including medicinal chemistry, cancer research, and drug discovery. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits, as well as to develop new analogs and derivatives with improved potency and selectivity.
Aplicaciones Científicas De Investigación
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene has been studied extensively for its potential applications in various fields, including medicinal chemistry, cancer research, and drug discovery. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene has been shown to have potential applications in the treatment of osteoporosis, Alzheimer's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-9-7-10-17(16(15)2)23-13-5-6-14-24-20-18(21-3)11-8-12-19(20)22-4/h7-12H,5-6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGWWIROGVZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCOC2=C(C=CC=C2OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936950.png)
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)
![4-fluoro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3936975.png)

![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)

![1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)
![3-bromo-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937022.png)
![1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937027.png)
![2-[3-(benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937047.png)
![2-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3937053.png)